molecular formula C5H5Cl2NS B13578841 2-Chloro-5-(2-chloroethyl)thiazole

2-Chloro-5-(2-chloroethyl)thiazole

Cat. No.: B13578841
M. Wt: 182.07 g/mol
InChI Key: BFIURHDRFOWQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-chloroethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-chloroethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C, with chlorine being used in molar excess . Another method involves the chlorination of 2-chloro-5-chloromethylthiazole, which can be prepared by reacting dihalogenoacetones with thioacetylamides .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chlorinating agents and controlled temperatures is crucial in achieving the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-chloroethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and cycloaddition partners such as dienes .

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various cycloadducts .

Scientific Research Applications

2-Chloro-5-(2-chloroethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-chloroethyl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in electron-donating and electron-accepting interactions, affecting biochemical pathways and enzyme activities. The compound can also bind to receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylthiazole
  • 2-Amino-5-chlorothiazole
  • 2-Methylthiazole

Uniqueness

2-Chloro-5-(2-chloroethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications .

Properties

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

IUPAC Name

2-chloro-5-(2-chloroethyl)-1,3-thiazole

InChI

InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2

InChI Key

BFIURHDRFOWQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.